molecular formula C14H11ClN2O3 B1211953 N-(3-chloro-2-pyridinyl)-2,3-dihydro-1,4-benzodioxin-6-carboxamide

N-(3-chloro-2-pyridinyl)-2,3-dihydro-1,4-benzodioxin-6-carboxamide

Cat. No. B1211953
M. Wt: 290.7 g/mol
InChI Key: XLPCOGBRASIGAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-pyridinyl)-2,3-dihydro-1,4-benzodioxin-6-carboxamide is a benzodioxine.

Scientific Research Applications

Synthesis and Chemical Properties

  • Researchers have explored various synthetic routes and chemical reactions involving compounds structurally related to N-(3-chloro-2-pyridinyl)-2,3-dihydro-1,4-benzodioxin-6-carboxamide. For instance, Bozzo et al. (2003) described the synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides, highlighting the reaction of 1,4-benzodioxin-2-carboxylic esters or carboxamides with nucleophilic amines under basic conditions (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).

Antimicrobial and Antifungal Applications

  • Kolisnyk et al. (2015) synthesized novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, demonstrating their antimicrobial activity against various strains, including Proteus vulgaris and Pseudomonas aeruginosa (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Potential in Pharmaceutical Research

  • In pharmaceutical research, compounds with a similar structure have been evaluated for their therapeutic potential. For example, Norman et al. (1996) investigated heterocyclic analogues of 1192U90 for their potential as antipsychotic agents. These studies included pyridine-, thiophene-, benzothiophene-, quinoline-, and other heterocyclic carboxamides (Norman, Navas, Thompson, & Rigdon, 1996).

Enzymatic Activity and Chiral Synthesis

  • Research by Mishra et al. (2016) on Alcaligenes faecalis subsp. parafaecalis highlighted the use of indole-3-acetamide hydrolase for the efficient production of enantiomerically pure 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, a valuable chiral synthon for the enantiospecific synthesis of therapeutic agents (Mishra, Kaur, Sharma, & Jolly, 2016).

Antibacterial and Antifungal Agents Synthesis

properties

Product Name

N-(3-chloro-2-pyridinyl)-2,3-dihydro-1,4-benzodioxin-6-carboxamide

Molecular Formula

C14H11ClN2O3

Molecular Weight

290.7 g/mol

IUPAC Name

N-(3-chloropyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C14H11ClN2O3/c15-10-2-1-5-16-13(10)17-14(18)9-3-4-11-12(8-9)20-7-6-19-11/h1-5,8H,6-7H2,(H,16,17,18)

InChI Key

XLPCOGBRASIGAR-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=C(C=CC=N3)Cl

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=C(C=CC=N3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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